

# Application Notes and Protocols: Preparation of Chitosan Hydrogels Using Glyoxal as a Crosslinker

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## Compound of Interest

Compound Name: *Glyoxal trimer dihydrate*

Cat. No.: *B1329646*

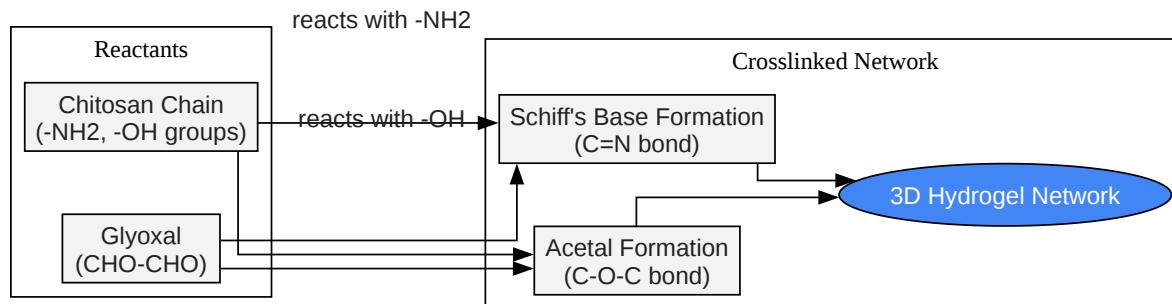
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the preparation and characterization of chitosan hydrogels crosslinked with glyoxal. Glyoxal is presented as a viable and less toxic alternative to other aldehyde crosslinkers, such as glutaraldehyde.<sup>[1][2]</sup> The protocols outlined below cover the synthesis, purification, and characterization of these hydrogels, as well as their application in controlled drug release.

## Mechanism of Crosslinking

Glyoxal, the smallest dialdehyde, crosslinks chitosan through the formation of Schiff's bases and acetal bridges.<sup>[3][4]</sup> The aldehyde groups of glyoxal react with the primary amine groups (-NH<sub>2</sub>) on the chitosan backbone to form imine bonds (Schiff's base). Additionally, glyoxal can react with the hydroxyl groups (-OH) of chitosan to form acetal linkages.<sup>[3][4]</sup> This dual crosslinking mechanism results in a stable three-dimensional hydrogel network. The unreacted glyoxal must be removed after crosslinking, as residual amounts can be cytotoxic.<sup>[5]</sup>



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Caption: Mechanism of chitosan crosslinking with glyoxal.

## Experimental Protocols

### Protocol 1: Preparation of Chitosan Solution

This protocol describes the preparation of a 2% (w/v) chitosan solution, which serves as the precursor for hydrogel formation.

#### Materials:

- Chitosan (medium molecular weight, deacetylation degree 75-90%)
- Acetic acid (0.1 M)
- Distilled water
- Magnetic stirrer and stir bar
- Beaker
- Weighing scale

#### Procedure:

- Prepare a 0.1 M acetic acid solution by diluting glacial acetic acid in distilled water.
- Weigh 2 g of chitosan powder.
- In a beaker, add the 2 g of chitosan to 100 mL of the 0.1 M acetic acid solution.[3][5]
- Place the beaker on a magnetic stirrer and stir the solution overnight at room temperature to ensure complete dissolution of the chitosan. The resulting solution should be viscous and transparent.

## Protocol 2: Crosslinking of Chitosan with Glyoxal

This protocol details the formation of the hydrogel by adding the glyoxal crosslinker to the chitosan solution.

### Materials:

- 2% (w/v) Chitosan solution (from Protocol 1)
- Glyoxal solution (40 wt.% in water)
- Magnetic stirrer and stir bar
- Beaker or petri dish

### Procedure:

- Place the 2% chitosan solution on a magnetic stirrer and stir gently.
- Slowly add the desired amount of glyoxal solution dropwise to the chitosan solution. A common concentration is 10% glyoxal by weight of the chitosan solution.[3][5] For example, for 100 mL of 2% chitosan solution (containing 2 g of chitosan), you would add 0.2 g of glyoxal.
- Continue stirring for 1 minute after the addition of glyoxal to ensure a homogenous mixture.
- Stop stirring and let the mixture stand for 15 minutes to allow for gelation.[5] A semi-solid, gel-like hydrogel will form.

## Protocol 3: Purification of Chitosan-Glyoxal Hydrogels

This step is crucial to remove any unreacted and potentially cytotoxic glyoxal.[\[5\]](#)

Materials:

- Chitosan-glyoxal hydrogel (from Protocol 2)
- Distilled water
- Beaker
- Spatula

Procedure:

- Carefully transfer the prepared hydrogel into a beaker containing a large volume of distilled water.
- Wash the hydrogel by gently stirring the water for 10-15 minutes.
- Decant the water and repeat the washing step at least three times to ensure the complete removal of unreacted glyoxal.[\[1\]\[5\]](#)
- The purified hydrogel is now ready for characterization or application.

## Protocol 4: Characterization - Swelling Studies

This protocol describes how to determine the swelling ratio of the prepared hydrogels, which is an important characteristic for drug delivery applications.

Materials:

- Purified chitosan-glyoxal hydrogel
- Phosphate-buffered saline (PBS) at different pH values (e.g., acidic, neutral)
- Weighing scale

- Beakers

Procedure:

- Take a known weight of the dried hydrogel (Wd). To obtain the dried weight, the hydrogel can be lyophilized.
- Immerse the dried hydrogel in PBS solution at a specific pH.
- At regular time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
- Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
- Calculate the swelling ratio using the following formula: Swelling Ratio (%) =  $[(Ws - Wd) / Wd] \times 100$

## Protocol 5: Characterization - Biocompatibility (MTT Assay)

This protocol provides a method to assess the in vitro cytotoxicity of the hydrogels using a standard MTT assay with a cell line such as human fibroblasts (Hs68) or human bone marrow stem cells (hBMSC).<sup>[1]</sup>

Materials:

- Purified chitosan-glyoxal hydrogel
- Cell culture medium (e.g., DMEM)
- Selected cell line (e.g., Hs68, hBMSC)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

- Incubator (37°C, 5% CO2)
- Microplate reader

**Procedure:**

- Sterilize the hydrogel samples (e.g., by UV irradiation).
- Place the sterilized hydrogel samples into the wells of a 96-well plate.
- Seed the cells into the wells containing the hydrogels at a predetermined density. Include control wells with cells only.
- Incubate the plate for 24 and 48 hours.
- After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the control group.

## Protocol 6: Application - Loading and In Vitro Release of a Model Drug

This protocol describes how to load a model drug, such as tannic acid or insulin, into the hydrogel and study its release profile.

**Materials:**

- Purified chitosan-glyoxal hydrogel
- Model drug solution (e.g., tannic acid in water, insulin in PBS)[3][6]
- Phosphate-buffered saline (PBS, pH 7.4)
- Shaking incubator

- UV-Vis spectrophotometer

Procedure:

- Loading: Immerse a known amount of dried hydrogel in a solution of the model drug with a known concentration. Allow it to soak for 24 hours to reach equilibrium.[3]
- Quantification of Loading: Measure the concentration of the drug in the supernatant after loading using a UV-Vis spectrophotometer. The amount of drug loaded is the initial amount minus the amount remaining in the supernatant. Calculate the incorporation efficiency.[6]
- Release: Transfer the drug-loaded hydrogel to a known volume of fresh PBS (pH 7.4) in a shaking incubator at 37°C.
- Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
- Analysis: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
- Calculate the cumulative percentage of drug released over time.

## Data Presentation

The following tables summarize quantitative data from studies on chitosan-glyoxal hydrogels.

Table 1: Effect of Glyoxal Concentration on Hydrogel Properties

Glyoxal Concentration (% w/w of Chitosan)	Gelation Time	Storage Modulus (G')	Reference
0.0025%	> 120 s	Low	[2]
0.04%	< 70 s	High	[2]

| 10% | ~15 min | - | [5] |

Table 2: Swelling and Degradation of Chitosan-Glyoxal Hydrogels

Hydrogel Composition	Maximum Swelling Ratio (%)	pH	Incubation Time	Reference
Chitosan-Glyoxal	4155%	Acidic	18 hours	[6][7]
CS-GE + 0.0025% Glyoxal	417.7% ± 103.3%	Neutral	1 hour	[2]

| CS-GE + 0.04% Glyoxal | 288.8% ± 33.7% | Neutral | 1 hour | [2] |

Table 3: Biocompatibility and Hemolysis Data

Assay	Result	Incubation Time	Cell Line/Test	Reference
Cell Viability (MTT)	> 95%	24 and 48 hours	-	[6][7]
Hemolysis (unwashed hydrogel)	63.84% (Highly hemolytic)	-	Erythrocytes	[5]

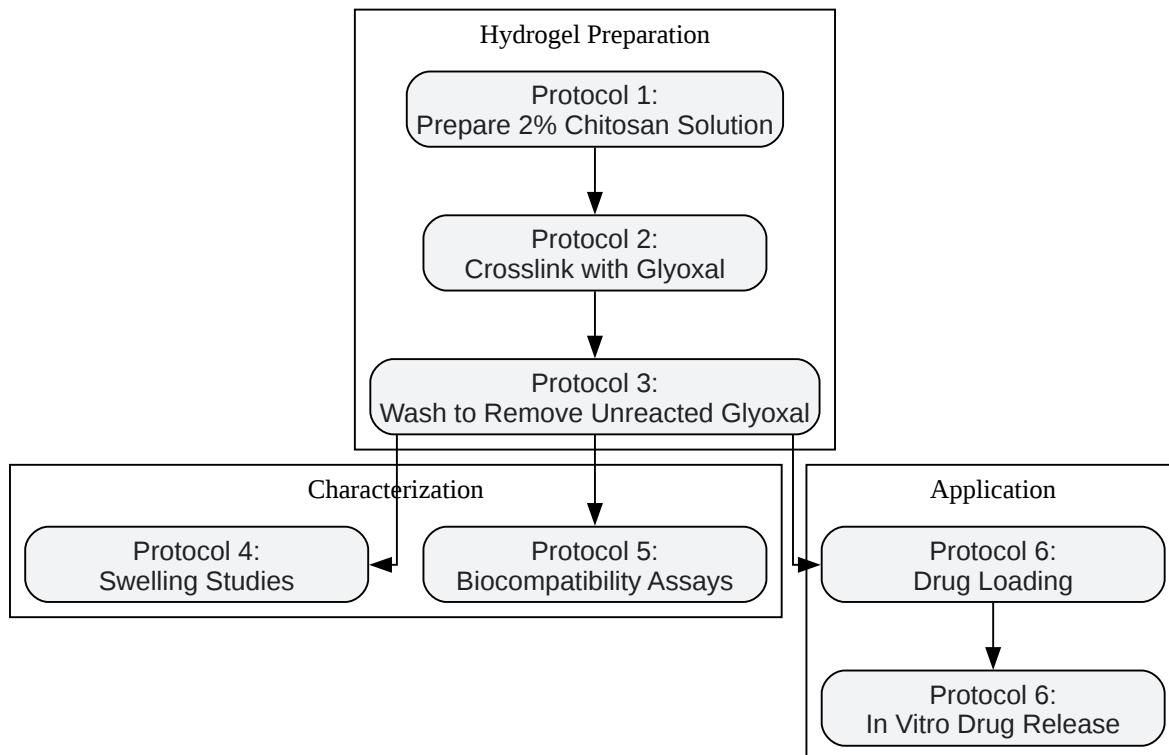
| Hemolysis (washed hydrogel) | Negative (Non-hemolytic) | - | Erythrocytes | [5] |

Table 4: Drug Loading and Release Characteristics

Drug	Incorporation Efficiency (%)	Maximum Release (%)	Time to Max Release	Reference
Insulin	95.99% ± 0.11%	13.19% ± 0.44%	27 hours	[6][7]

| Tannic Acid | - | Varies with loading | - | [3][8] |

# Experimental Workflow Visualization



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Caption: Workflow for chitosan-glyoxal hydrogel synthesis and analysis.

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